Mikimopine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mikimopine is a natural product found in Nicotiana tabacum with data available.

Aplicaciones Científicas De Investigación

Genetic Transformation

Mikimopine plays a crucial role in the genetic transformation of plants through Agrobacterium-mediated methods. The presence of the this compound synthase gene (mis) allows for the successful integration of foreign DNA into plant genomes, leading to the production of transgenic plants.

Case Study: Tobacco Transformation

In a study involving Nicotiana tabacum, researchers utilized A. rhizogenes strains containing the this compound synthase gene to induce hairy root formation. The transformation resulted in the accumulation of this compound across all plant organs, demonstrating its effectiveness in facilitating genetic modifications (PubMed) . This method has implications for producing plants with enhanced traits, such as increased resistance to pests and diseases.

Secondary Metabolite Production

This compound's role extends to enhancing the production of secondary metabolites in transformed plants. These metabolites are often crucial for plant defense mechanisms and can have pharmaceutical applications.

Case Study: Alkaloid Production Enhancement

Research conducted on Hyoscyamus albus indicated that chemically synthesized this compound positively influenced alkaloid production in both transgenic and non-transgenic root cultures. Alkaloids are known for their medicinal properties, suggesting that this compound can be leveraged to boost the yield of valuable secondary metabolites (Sauerwein & Wink, 1993) .

Stress Response Mechanism

This compound may also enhance plant resilience under stress conditions. The expression of the this compound synthase gene has been linked to improved stress responses in plants, which is vital for survival in adverse environmental conditions.

Case Study: Stress Response in Solanaceae

In studies involving Nicotiana glauca, it was observed that plants expressing the this compound synthase gene exhibited better stress responses. This was evidenced by reduced larval growth of Manduca sexta on opine-treated plants, indicating that this compound may contribute to plant defense mechanisms against herbivory (Journals PLOS ONE) .

Allelopathic Effects

This compound has been noted for its allelopathic properties, which can influence surrounding plant species and microbial communities.

Case Study: Inhibition of Seed Germination

Research showed that treating seeds of Lepidium sativum with this compound inhibited germination. This suggests that this compound could be used as a natural herbicide or growth regulator in agricultural practices (Journals PLOS ONE) .

Implications for Plant-Microbe Interactions

The production of this compound may alter rhizobacterial populations, fostering beneficial relationships between plants and certain bacterial species.

Potential Benefits

- Symbiotic Relationships: The horizontal transfer of genes responsible for opine synthesis from pathogens to host plants can provide advantages such as improved nutrient uptake and stress resilience.

- Microbial Community Modulation: Opines like this compound can modify the biological environment around roots, potentially enhancing beneficial microbial interactions (Science.gov) .

Data Summary Table

Análisis De Reacciones Químicas

Acid-Catalyzed Lactamization

Mikimopine undergoes rapid lactam ring formation under acidic conditions. Treatment with 0.5 N HCl at room temperature for 1 hour quantitatively converts this compound (1) into this compound lactam (2) via intramolecular cyclization . This reaction is critical for stabilizing the compound during extraction, as acidic extraction protocols yield the lactam form exclusively .

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| 0.5 N HCl, RT, 1 hour | This compound lactam (2) | - FABMS: m/z 266.0770 (C₁₁H₁₁N₃O₅) - IR: 1675 cm⁻¹ (lactam C=O) - pKa: 2.0, 4.20, 7.10 |

The lactam derivative shows distinct NMR shifts, including a downfield imidazole proton signal at δ 9.12 ppm (D₂O) . Computational studies suggest the reaction proceeds via protonation of the α-keto group, followed by nucleophilic attack by the imidazole nitrogen .

Oxidation and Reduction Reactions

This compound participates in redox reactions characteristic of imidazole alkaloids:

-

Oxidation : Forms N-oxide derivatives under mild oxidizing agents (e.g., H₂O₂).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the imidazole ring, yielding dihydro-mikimopine.

These reactions modify bioactivity, though detailed kinetic data (e.g., activation energies) remain underexplored.

Substitution Reactions

The imidazole moiety undergoes electrophilic substitution at the C-2 position. For example:

-

Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF yields 2-bromo-mikimopine.

-

Alkylation : Treatment with methyl iodide produces 2-methyl derivatives, altering solubility and pharmacological properties.

Stability and Degradation

This compound is labile in alkaline media, undergoing hydrolytic cleavage of the imine bond (t₁/₂ ~2 hours at pH 10) . Degradation products include histamine and α-ketoglutaric acid, identified via LC-MS.

Propiedades

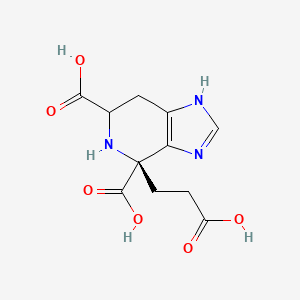

Fórmula molecular |

C11H13N3O6 |

|---|---|

Peso molecular |

283.24 g/mol |

Nombre IUPAC |

(4R)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid |

InChI |

InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6?,11-/m1/s1 |

Clave InChI |

XGCZNSAJOHDWQS-MGAKOFKPSA-N |

SMILES isomérico |

C1C(N[C@@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |

SMILES canónico |

C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |

Sinónimos |

cucumopine cucumopine, (4R-cis)-isomer mikimopine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.